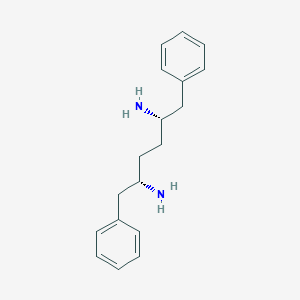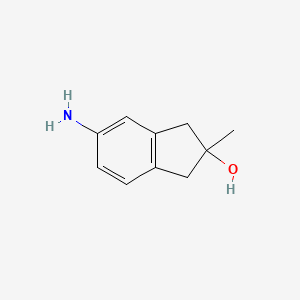![molecular formula C12H15N3O B11759291 [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.267 g/mol This compound features a pyrazole ring fused to a pyridine ring, with a methanol group attached to the pyridine ring
準備方法
The synthesis of [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol typically involves the construction of the pyrazole and pyridine rings followed by their fusion and subsequent functionalization. Common synthetic routes include:
Ring Construction: The pyrazole ring can be synthesized from hydrazines and 1,3-diketones, while the pyridine ring can be constructed from various precursors such as β-ketoesters.
Fusion and Functionalization: The pyrazole and pyridine rings are fused together through cyclization reactions, and the methanol group is introduced via reduction of a corresponding aldehyde or ketone intermediate.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
化学反応の分析
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups using reagents like halogens, alkylating agents, or acylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism by which [2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: can be compared with other similar compounds, such as:
[2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with a methyl group instead of a propyl group, which may affect its chemical and biological properties.
[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with an ethyl group, leading to different steric and electronic effects.
[2-(1-butyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol: Similar structure but with a butyl group, which may influence its solubility and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
[2-(2-propylpyrazol-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-2-8-15-11(5-7-14-15)12-10(9-16)4-3-6-13-12/h3-7,16H,2,8-9H2,1H3 |
InChIキー |
KCWKYLZAEKUBNG-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC=N1)C2=C(C=CC=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


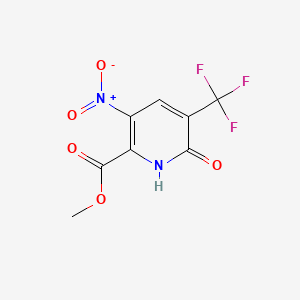
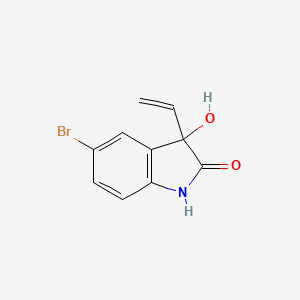
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
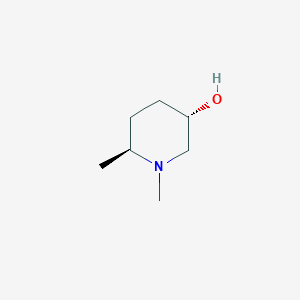
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
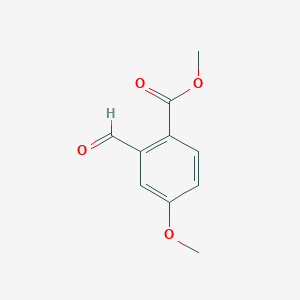

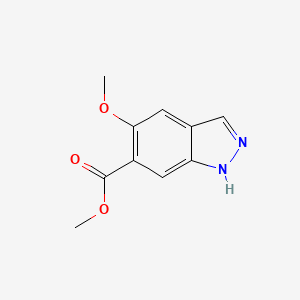
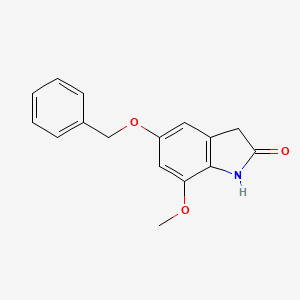
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11759253.png)
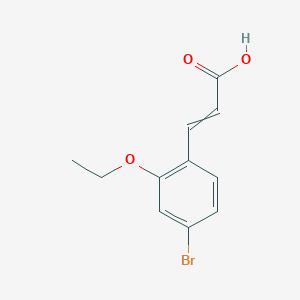
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
